molecular formula C14H25O4- B14350159 11-Oxo-11-propoxyundecanoate CAS No. 92264-71-6

11-Oxo-11-propoxyundecanoate

Katalognummer: B14350159
CAS-Nummer: 92264-71-6
Molekulargewicht: 257.35 g/mol
InChI-Schlüssel: OPWSBHCMGSQIMQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Oxo-11-propoxyundecanoate is a chemical compound with the molecular formula C14H25O4 It is known for its unique structure, which includes an oxo group and a propoxy group attached to an undecanoate chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxo-11-propoxyundecanoate typically involves the esterification of undecanoic acid with propanol, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

11-Oxo-11-propoxyundecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propoxy group can be substituted with other alkoxy groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides and strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Further oxidized derivatives with additional functional groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Compounds with different alkoxy groups replacing the propoxy group.

Wissenschaftliche Forschungsanwendungen

11-Oxo-11-propoxyundecanoate has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 11-Oxo-11-propoxyundecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group can participate in redox reactions, while the propoxy group can influence the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    11-Oxo-11-propoxydecanoate: Similar structure but with a shorter carbon chain.

    11-Oxo-11-butoxyundecanoate: Similar structure but with a different alkoxy group.

    11-Hydroxy-11-propoxyundecanoate: Similar structure but with a hydroxyl group instead of an oxo group.

Uniqueness

11-Oxo-11-propoxyundecanoate is unique due to its specific combination of an oxo group and a propoxy group attached to an undecanoate chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

92264-71-6

Molekularformel

C14H25O4-

Molekulargewicht

257.35 g/mol

IUPAC-Name

11-oxo-11-propoxyundecanoate

InChI

InChI=1S/C14H26O4/c1-2-12-18-14(17)11-9-7-5-3-4-6-8-10-13(15)16/h2-12H2,1H3,(H,15,16)/p-1

InChI-Schlüssel

OPWSBHCMGSQIMQ-UHFFFAOYSA-M

Kanonische SMILES

CCCOC(=O)CCCCCCCCCC(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.